Cas no 42060-32-2 (N-Benzyl-2-nitrobenzenesulfonamide)

N-Benzyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by the presence of a nitro group and a benzyl substituent on the benzenesulfonamide scaffold. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the preparation of protected amines via the nitrobenzenesulfonamide (Nosyl) group, which can be selectively removed under mild conditions. The electron-withdrawing nitro group enhances the reactivity of the sulfonamide, facilitating nucleophilic substitution reactions. Its stability and compatibility with various reaction conditions make it a valuable reagent in peptide chemistry and heterocyclic synthesis. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety measures due to its potential irritant properties.
N-Benzyl-2-nitrobenzenesulfonamide structure
42060-32-2 structure
Product Name:N-Benzyl-2-nitrobenzenesulfonamide
CAS No:42060-32-2
MF:C13H12N2O4S
MW:292.310381889343
MDL:MFCD00426424
CID:1025034
PubChem ID:711154
Update Time:2025-08-03

N-Benzyl-2-nitrobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-2-nitrobenzenesulfonamide
    • N-Benzyl-2-nitrobenzenesulfomide
    • benzylamide of o-nitrophenylsulfonic acid
    • N-2-nitrobenzenesulfonyl benzylamine
    • N-Benzyl-2-nitro-benzenesulfonamide
    • N-benzyl-2-nitrobenzenesulfonylamide
    • N-benzyl-o-nitrobenzene-sulfonamide
    • o-nitrobenzenesulfonyl-N-benzylamine
    • CBDivE_009353
    • DTXSID30351835
    • CHEMBL1945329
    • BS-28364
    • AKOS000488984
    • Oprea1_717741
    • CBDivE_001012
    • A872955
    • CS-0206251
    • N-BENZYL-2-NITRO-1-BENZENESULFONAMIDE
    • Z45508787
    • 42060-32-2
    • MFCD00426424
    • STK034047
    • SB82343
    • SCHEMBL4504076
    • MDL: MFCD00426424
    • Inchi: 1S/C13H12N2O4S/c16-15(17)12-8-4-5-9-13(12)20(18,19)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
    • InChI Key: FCYOCKBPAZXLKH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 292.05200
  • Monoisotopic Mass: 292.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 487.1±55.0 °C at 760 mmHg
  • Flash Point: 248.4±31.5 °C
  • PSA: 100.37000
  • LogP: 4.06820
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

N-Benzyl-2-nitrobenzenesulfonamide Security Information

N-Benzyl-2-nitrobenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-Benzyl-2-nitrobenzenesulfonamide Pricemore >>

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N-Benzyl-2-nitrobenzenesulfonamide Production Method

N-Benzyl-2-nitrobenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42060-32-2)N-Benzyl-2-nitrobenzenesulfonamide
Order Number:A872955
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):307.0
Email:sales@amadischem.com

Additional information on N-Benzyl-2-nitrobenzenesulfonamide

Comprehensive Overview of N-Benzyl-2-nitrobenzenesulfonamide (CAS No. 42060-32-2): Properties, Applications, and Innovations

N-Benzyl-2-nitrobenzenesulfonamide (CAS No. 42060-32-2) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. This sulfonamide derivative, featuring a benzyl group and a nitro substituent, has garnered significant attention due to its role as a key intermediate in synthetic chemistry. Researchers and industries increasingly seek insights into its synthesis methods, reactivity, and potential biological activities, aligning with trends in sustainable chemistry and precision drug design.

The compound’s molecular framework combines a benzenesulfonamide core with a nitro functional group at the 2-position, enhancing its electrophilic character. This structural feature makes N-Benzyl-2-nitrobenzenesulfonamide a valuable precursor for cross-coupling reactions and N-H activation processes, topics frequently explored in modern organocatalysis. Recent studies highlight its utility in constructing heterocyclic compounds, addressing growing demand for novel bioactive molecules in medicinal chemistry.

In the context of green chemistry, CAS 42060-32-2 has been investigated for its compatibility with solvent-free reactions and microwave-assisted synthesis—methods trending in academic and industrial labs. Its stability under mild conditions makes it suitable for high-throughput screening, a technique pivotal in drug discovery pipelines. Users searching for "nitrobenzenesulfonamide derivatives" or "benzyl sulfonamide applications" often seek data on its structure-activity relationships (SAR), reflecting the compound’s relevance in optimizing lead compounds.

From a commercial perspective, N-Benzyl-2-nitrobenzenesulfonamide is cataloged by major chemical suppliers as a research-grade reagent, with purity levels (>98%) critical for reproducibility in peptide modification and protecting group strategies. Analytical techniques like HPLC and NMR are routinely employed to validate its quality, a detail frequently queried by procurement specialists. The compound’s storage conditions (typically 2–8°C under inert atmosphere) and handling precautions also rank high in user search trends.

Emerging applications include its use in photoaffinity labeling studies, where the nitro group’s photolytic properties enable mapping of protein-ligand interactions—a hotspot in proteomics research. Furthermore, computational chemists model its electronic properties to predict metabolic pathways, addressing FAQs about ADME/Tox profiling. These interdisciplinary connections position CAS 42060-32-2 at the intersection of materials science and life sciences.

To summarize, N-Benzyl-2-nitrobenzenesulfonamide exemplifies how targeted modifications of sulfonamide scaffolds can unlock diverse functionalities. Its ongoing exploration in catalysis, bioconjugation, and molecular imaging ensures sustained interest, while optimized synthetic protocols continue to lower barriers for academic and industrial adoption. This aligns with global searches for cost-effective chiral auxiliaries and multifunctional building blocks in synthetic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42060-32-2)N-Benzyl-2-nitrobenzenesulfonamide
A872955
Purity:99%
Quantity:5g
Price ($):307.0
Email